7-(2-Methoxyphenyl)-7-oxoheptanenitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The methoxyphenyl group is likely to contribute to the compound’s aromaticity, while the heptanenitrile group could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitrile group is often reactive, and could undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and oxo groups could affect its solubility in different solvents .Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
7-(2-Methoxyphenyl)-7-oxoheptanenitrile and its derivatives are used in nuclear magnetic resonance (NMR) spectroscopy. For example, studies on valence tautomerism of norcaradiene derivatives, including those with methoxyphenyl groups, involve understanding the enthalpy and entropy of conversion to cycloheptatriene, utilizing 220-MHz pmr spectra (Roberts & Hall, 1971).
Antiproliferative Activity
Compounds related to this compound have been synthesized and tested for antiproliferative activity. For instance, derivatives like 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate exhibit cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Spectroscopic Characterization and Anti-Cancer Activity
A related compound, 4-(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trien-1-yl)-2-methoxyphenyl 4-nitrobenzoate, demonstrates potential in the field of anti-cancer research. It has been synthesized and characterized spectroscopically, with studies suggesting its application in treating hepatic cancer (Srivastava et al., 2017).
Synthesis of Key Intermediates
The compound is also used in synthesizing key intermediates for other chemical processes. For example, Methyl 7-Oxoheptanoate, a closely related compound, has been utilized in synthesizing intermediates for prostaglandins (Ballini & Petrini, 1984).
Photochemical Studies
The photochemical hydrogen shifts in arylcycloheptatrienes, including those with methoxyphenyl groups, have been studied to understand the suprafacial hydrogen shift in the excited cycloheptatriene system (Tezuka et al., 1970).
Mechanism of Action
Target of Action
The primary targets of 7-(2-Methoxyphenyl)-7-oxoheptanenitrile are currently unknown. The compound is structurally similar to Udifitimod , which is under investigation for the treatment of Atopic Dermatitis .
Mode of Action
It is known that structurally similar compounds can interact with their targets and induce changes at the molecular level . For instance, the synthetic chalcone derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) exerts antitumor activity through ROS-mediated apoptosis in cancer cells . It’s plausible that this compound might have a similar mode of action, but this needs to be confirmed through experimental studies.
Biochemical Pathways
Compounds with similar structures have been shown to modulate gene expression, especially those involved in glutathione metabolism . This suggests that this compound might also influence similar pathways, leading to downstream effects such as oxidative stress and apoptosis .
Pharmacokinetics
Structurally similar compounds have been shown to exhibit acceptable pharmacokinetic profiles, including long half-lives both in vitro and in vivo
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(2-methoxyphenyl)-7-oxoheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-14-10-6-5-8-12(14)13(16)9-4-2-3-7-11-15/h5-6,8,10H,2-4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKAIPOHAPNEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645188 |
Source
|
Record name | 7-(2-Methoxyphenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-54-4 |
Source
|
Record name | 2-Methoxy-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Methoxyphenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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